

Application Notes: YH239-EE for p53 Activation Studies

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Compound of Interest		
Compound Name:	YH239-EE	
Cat. No.:	B611882	Get Quote

Introduction

YH239-EE is a potent, cell-permeable small molecule inhibitor of the p53-MDM2 protein-protein interaction.[1][2] It is the ethyl ester prodrug of the active compound YH239, a modification that enhances its cellular activity.[3][4] In cells with wild-type p53, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation and thereby keeping its levels low.[5][6] **YH239-EE** acts by binding directly to MDM2, which blocks the p53-MDM2 interaction.[4][7] This inhibition prevents the degradation of p53, leading to its accumulation and activation.[6][7] Activated p53 then transcriptionally upregulates its target genes, such as p21, BAX, and PUMA, resulting in cell cycle arrest and apoptosis.[7][8]

These properties make **YH239-EE** a valuable tool for studying the p53 signaling pathway and a promising agent in cancer research, particularly for tumors retaining wild-type p53.[9] This document provides detailed protocols for utilizing **YH239-EE** to investigate p53 activation and its downstream cellular effects.

Chemical Properties and Handling



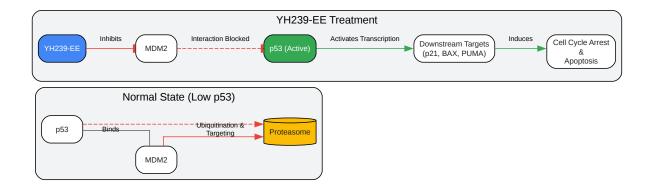
Property	Value
Chemical Name	6-chloro-3-[1-[[(4- chlorophenyl)methyl]formylamino]-2-[(1,1- dimethylethyl)amino]-2-oxoethyl]-1H-indole-2- carboxylic acid, ethyl ester[10]
CAS Number	1364488-67-4[3][10][11]
Molecular Formula	C ₂₅ H ₂₇ Cl ₂ N ₃ O ₄ [3][10]
Molecular Weight	504.41 g/mol [3][12]
Purity	≥98%[10]
Solubility	100 mg/mL (198.25 mM) in DMSO[2][12]
Storage	Store powder at -20°C for up to 2 years. Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to one month.[1][11]

Preparation of Stock Solution: For a 10 mM stock solution, dissolve 5.04 mg of **YH239-EE** in 1 mL of high-quality, anhydrous DMSO. Vortex until fully dissolved. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Mechanism of Action: p53 Activation Pathway

YH239-EE reactivates the p53 tumor suppressor pathway by preventing its degradation. The diagram below illustrates this mechanism.





Caption: Mechanism of YH239-EE-mediated p53 activation.

Quantitative Biological Data

YH239-EE demonstrates potent activity across various cancer cell lines. The (+) enantiomer shows significantly higher potency.[7][9]

Table 1: In Vitro Potency of YH239-EE and Related Compounds

Compound	Cell Line	Assay Type	Value	Citation
YH239-EE	MCF7 (Breast Cancer)	MTT (Cytotoxicity)	IC50: 8.45 μM	[7]
YH239	MCF7 (Breast Cancer)	MTT (Cytotoxicity)	IC50: 37.78 μM	[7]
(+)-YH239-EE	MOLM-13 (AML)	WST-1 (Metabolic Activity)	EC50: 7.5 μM	[9]

| (-)-YH239-EE | MOLM-13 (AML) | WST-1 (Metabolic Activity) | EC50: 25.2 μ M |[9] |



Table 2: Induction of Apoptosis and Necrosis in MCF7 Cells (20 μM, 72h)

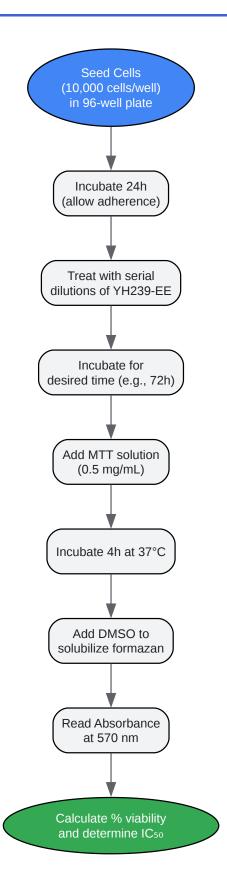
Compound	% Apoptotic/Necrotic Cells	Citation
YH239-EE (racemic)	84.34%	[7]
(+)-YH239-EE	84.48%	[7][13]
(-)-YH239-EE	48.71%	[7][13]

| YH239 (parent compound) | 9.86% |[7] |

Experimental Protocols Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of YH239-EE.





Caption: Workflow for the MTT cell viability assay.



Materials:

- Cancer cell line of interest (e.g., MCF7)[7]
- Complete culture medium (e.g., RPMI)[7]
- 96-well flat-bottom plates
- YH239-EE stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Cell Seeding: Seed 10,000 cells per well in 100 μL of complete medium into a 96-well plate.
 [7] Leave wells for vehicle control and blank.
- Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
- Compound Treatment: Prepare serial dilutions of **YH239-EE** in culture medium. Remove the old medium from the cells and add 100 μL of the compound dilutions. Add medium with the corresponding DMSO concentration to vehicle control wells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).
- MTT Addition: Add 20 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[7]
- Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the purple formazan crystals.[7] Mix gently by pipetting.
- Measurement: Read the absorbance at 570 nm using a microplate reader.

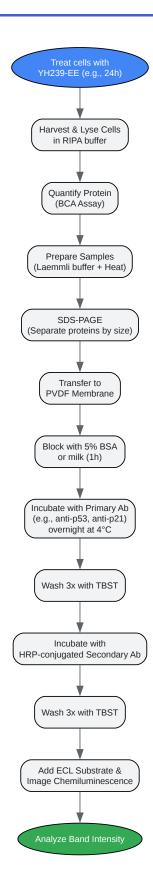


• Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ value.[7]

Protocol 2: Western Blotting for p53 and Target Proteins

This protocol verifies the accumulation of p53 and the induction of its downstream targets like p21.





Caption: Workflow for Western Blot analysis.



Materials:

- Treated cell pellets
- RIPA buffer with protease/phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Actin)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Lysis: Treat cells with YH239-EE for a specified time (e.g., 24 hours). Harvest and lyse
 the cells in ice-cold RIPA buffer.
- Protein Quantification: Clear the lysate by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
- Sample Preparation: Normalize protein amounts for all samples. Add Laemmli buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Load 20-30 μg of protein per lane and run the gel to separate proteins by size.
- Transfer: Transfer the separated proteins to a PVDF membrane.

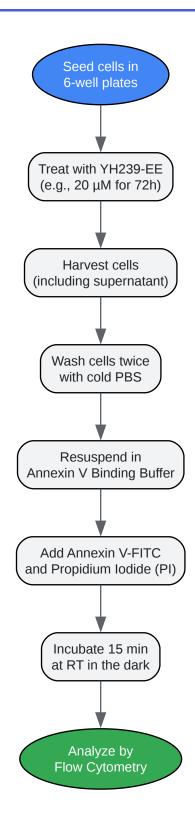


- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as in step 8. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[14]

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis following treatment.





Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:



- 6-well plates
- Treated cells
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (provided with kit)
- Cold PBS
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of YH239-EE (e.g., 20 μM) for a specified time (e.g., 72 hours).[7]
- Harvest Cells: Collect both adherent and floating cells. Centrifuge and discard the supernatant.
- Washing: Wash the cell pellet twice with ice-cold PBS.[7]
- Resuspension: Resuspend the cells in 100 μL of 1X Binding Buffer.
- Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution to the cell suspension.[7]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[7]
 - Healthy cells: Annexin V-negative, PI-negative
 - Early apoptotic cells: Annexin V-positive, PI-negative
 - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

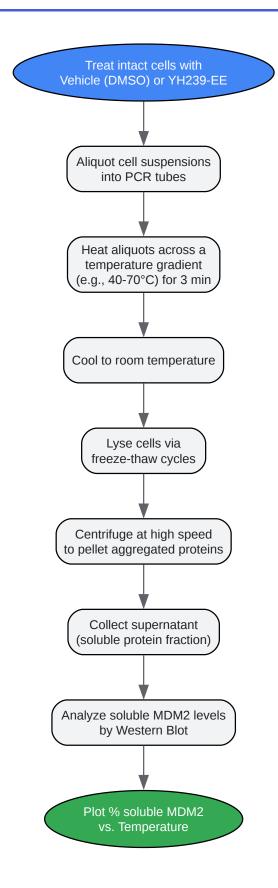




Protocol 4: Target Engagement Confirmation (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm the direct binding of **YH239-EE** to its target, MDM2, in intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.[15] [16]





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